molecular formula C22H15ClN2O4S B2808850 7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 846062-90-6

7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2808850
CAS RN: 846062-90-6
M. Wt: 438.88
InChI Key: CVHRRADLZFJMNA-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O4S and its molecular weight is 438.88. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Approaches : The compound 7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to a class of molecules that have been synthesized through various methods. For instance, a method involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, leading to high yield of certain derivatives, which are then converted into chromeno[2,3-c]pyrrol-3,9-diones (R. Vydzhak & S. Y. Panchishyn, 2010). Similarly, synthesis approaches for pyrano[2,3-c]pyrrole-4,7-dione derivatives involve heating certain compounds in glacial acetic acid, demonstrating a novel synthetic approach to these derivatives (R. Vydzhak & S. Panchishin, 2008).

  • Characterization and Properties : The structural and molecular characteristics of these compounds are crucial for understanding their applications. XRD analysis confirms the structure of certain substituted dihydropyrano[pyrrole-diones], indicating their potential for various applications (P. Silaichev et al., 2012). Furthermore, the synthesis of isoDPP derivatives showcases their unique physical properties, such as weak luminescence and long-lived low energy states, suggesting their use in optoelectronic materials and biological systems (David Gendron et al., 2014).

  • Optical and Electronic Applications : The compound's derivatives have been explored for their electronic and optical properties. For example, polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and are suitable for electronic applications due to their solubility and processability (Kai A. I. Zhang & B. Tieke, 2008). Additionally, conjugated polymers based on substituted benzodithiophene demonstrate potential for photovoltaic applications due to their thermal, optical, and photovoltaic properties (Zeyun Xiao et al., 2014).

  • Biological Applications : Some novel compounds containing chromeno[3,4-c]pyrrole-3,4-dione and their derivatives have been synthesized and investigated for their cytotoxic activity, highlighting their potential in therapeutic applications (I. H. E. Azab et al., 2017).

properties

IUPAC Name

7-chloro-1-(3-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S/c1-11-10-30-22(24-11)25-18(12-4-3-5-14(8-12)28-2)17-19(26)15-9-13(23)6-7-16(15)29-20(17)21(25)27/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHRRADLZFJMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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